Acide 2-propyl-2,4-pentadiénoïque

Vue d'ensemble

Description

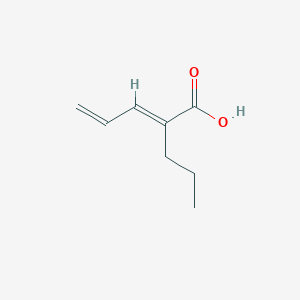

2-Propyl-2,4-pentadienoic acid, also known as (2E)-2-propyl-2,4-pentadienoic acid and commonly referred to as PPD, is an organic compound belonging to the class of organic acids. It is a colorless, water-soluble liquid with a pungent odor. PPD is a common acid found in nature, and has been used for various industrial and scientific applications.

Applications De Recherche Scientifique

Surveillance thérapeutique des médicaments

L'acide 2-propyl-2,4-pentadiénoïque, également connu sous le nom de 2,4-Diène-VPA, est un métabolite de l'acide valproïque (VPA), un médicament couramment utilisé pour l'épilepsie et le trouble bipolaire . Une méthode spécifique et sensible de chromatographie liquide à ultra-haute performance couplée à la spectrométrie de masse en tandem (UHPLC-MS/MS) a été développée pour la détermination simultanée des concentrations de VPA et de ses métabolites cliniquement pertinents (4-ène-VPA, 2,4-diène-VPA et 2-ène-VPA) dans le sérum humain . Cette méthode a démontré de bonnes performances analytiques essentielles pour la surveillance thérapeutique des médicaments, ce qui pourrait conduire à des améliorations cliniquement pertinentes du dosage du VPA et de la prise en charge des patients .

Comprendre l'hépatotoxicité

Il a été rapporté que le 2,4-Diène-VPA était les principales causes de l'hépatotoxicité mortelle induite par le VPA . Comprendre le rôle de ce métabolite dans l'hépatotoxicité peut aider à développer des stratégies pour atténuer les effets secondaires du VPA.

Rôle dans la transduction du signal chez les plantes

L'this compound a été identifié comme une molécule de signalisation potentielle chez les plantes. Il peut jouer un rôle dans diverses réponses des plantes aux stimuli.

Défense contre les agents pathogènes chez les plantes

La recherche indique que le 2,4-Diène-VPA s'accumule en réponse à une infection fongique chez Arabidopsis thaliana (arabette des dames). Cela suggère qu'il pourrait être impliqué dans les mécanismes de défense de la plante.

Précurseur d'autres composés bioactifs chez les plantes

L'this compound sert de précurseur à la biosynthèse d'autres composés biologiquement actifs chez les plantes, tels que les composés organiques volatils (COV). Ces derniers sont libérés par les plantes et peuvent jouer divers rôles, notamment l'attraction des pollinisateurs ou la dissuasion des herbivores.

Préparation du propargylester chiral

L'acide 2,4-pentadiénoïque a été utilisé dans la préparation du propargylester chiral .

Préparation des trans 1-N-acylamino-1,3-diènes

L'acide 2,4-pentadiénoïque a également été utilisé dans la préparation des trans 1-N-acylamino-1,3-diènes via une procédure de Curtius modifiée .

Mécanisme D'action

Target of Action

2-Propyl-2,4-pentadienoic acid (2-PPDA) is a metabolite of valproic acid (VPA), a well-known anticonvulsant and mood-stabilizing drug .

Mode of Action

The exact mode of action of 2-PPDA remains unknown. . VPA is known to increase the levels of gamma-aminobutyric acid (GABA) in the brain and inhibit the function of NMDA receptors, which may contribute to its anticonvulsant effects .

Biochemical Pathways

2-PPDA is a metabolite of VPA and is involved in its metabolic pathway . VPA undergoes extensive metabolism in the liver, including β-oxidation and glucuronidation . One of the metabolites produced through the β-oxidation pathway is 2-PPDA .

Pharmacokinetics

The pharmacokinetics of 2-PPDA are likely to be similar to those of its parent compound, VPA. VPA is well absorbed from the gastrointestinal tract and is extensively metabolized in the liver . The excretion of VPA and its metabolites, including 2-PPDA, occurs primarily in the urine, with trace amounts in the bile, feces, and expired air .

Result of Action

Given its role as a metabolite of vpa, it may contribute to the therapeutic effects of vpa, which include seizure control and mood stabilization .

Action Environment

The action of 2-PPDA, like that of many other drugs, can be influenced by various environmental factors. For example, the presence of other drugs can affect its metabolism and action. In particular, VPA, the parent compound of 2-PPDA, is known to interact with several other medications, which can affect its levels and efficacy . Furthermore, factors such as diet, age, and health status can also influence the pharmacokinetics and pharmacodynamics of 2-PPDA .

Safety and Hazards

When handling 2-Propyl-2,4-pentadienoic acid, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place. Store in freezer. Protect from direct sunlight .

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-Propyl-2,4-pentadienoic acid is known to react with glutathione (GSH) in vivo . Although glutathione-S-transferase (GST) was suspected of being the catalyst for this conjugation reaction, this was yet to be confirmed .

Cellular Effects

Valproic acid, from which 2-Propyl-2,4-pentadienoic acid is derived, has been associated with hepatotoxicity . The pathogenesis of these forms of valproic acid hepatotoxicity is still not clear, but the observation of microvesicular steatosis is consistent with the valproic acid-induced impairment of mitochondrial function and fatty acid metabolism .

Molecular Mechanism

It might involve modulation of neurotransmitter levels and neuronal excitability. 2-Propyl-2,4-pentadienoic acid might contribute to these effects or play a part in valproic acid’s metabolism and excretion.

Temporal Effects in Laboratory Settings

In a study, it was found that a single valproic acid treatment inhibits glycogen and RNA ribose turnover while disrupting glucose-derived cholesterol synthesis in liver as revealed by the [U-13C6]-d-glucose tracer in mice .

Dosage Effects in Animal Models

In animal models, it was found that α-fluorination of 2-propyl-4-pentenoic acid, a toxic metabolite of the anticonvulsant drug valproic acid, would avert its metabolism via β-oxidation and eliminate the drug-related hepatotoxicity .

Metabolic Pathways

With the aid of purified mitochondrial enzymes, valproyl-CoA was shown to be dehydrogenated by the enzyme 2-methyl branched-chain acyl-CoA dehydrogenase producing 2-propyl-2,3-pentenoyl-CoA (Δ 2(E)-valproyl-CoA) in rat .

Propriétés

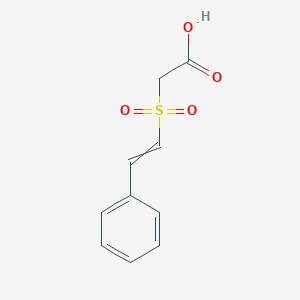

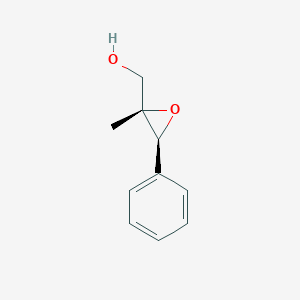

IUPAC Name |

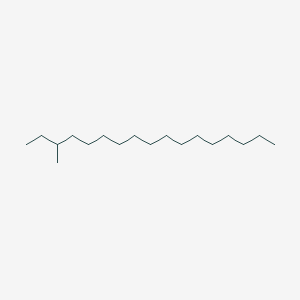

2-propylpenta-2,4-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-5-7(6-4-2)8(9)10/h3,5H,1,4,6H2,2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUILWXIBBZVJDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401306861 | |

| Record name | 2-Propyl-2,4-pentadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72010-18-5 | |

| Record name | 2-Propyl-2,4-pentadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72010-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyl-2,4-pentadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Propyl-2,4-pentadienoic acid interact with glutathione (GSH), and what are the implications?

A1: Unlike its relatively unreactive free acid form, the metabolically produced ester forms of 2-Propyl-2,4-pentadienoic acid readily react with GSH [, ]. This reaction forms conjugates, primarily 5-(glutathion-S-yl)-3-ene VPA. This conjugation is significantly enhanced by the enzyme glutathione-S-transferase (GST) []. This interaction is significant because:

- Bioactivation: It suggests that glucuronidation, a common detoxification pathway, can actually activate 2-Propyl-2,4-pentadienoic acid, making it more likely to conjugate with GSH [].

- Toxicity: The depletion of GSH, a crucial cellular antioxidant, through this conjugation process is hypothesized as a contributing factor to the hepatotoxicity of VPA [].

Q2: What is the evidence for 2-Propyl-2,4-pentadienoic acid forming conjugates in humans, and what does this signify?

A2: Researchers have identified the N-acetylcysteine (NAC) conjugate of 2-Propyl-2,4-pentadienoic acid, specifically (E)-5-(N-acetylcystein-S-yl)-3-ene VPA, in the urine of patients undergoing VPA therapy [, ]. This finding confirms that the formation of reactive metabolites from VPA, particularly 2-Propyl-2,4-pentadienoic acid, occurs in humans and is not limited to animal models. The presence of this conjugate serves as an indirect measure of the liver's exposure to reactive VPA metabolites.

Q3: What are the implications of alpha-fluorination of 4-ene VPA?

A3: Research indicates that introducing a fluorine atom at the alpha-position of 4-ene VPA alters its metabolic fate []. While 4-ene VPA undergoes extensive glucuronidation and enterohepatic circulation, its alpha-fluorinated analog primarily forms an L-glutamine conjugate []. This modification also prevents the formation of 2-Propyl-2,4-pentadienoic acid and its NAC conjugate []. This altered metabolism of the alpha-fluorinated analog is linked to a reduction in liver toxicity, highlighting the potential of structural modifications in mitigating toxicity associated with VPA metabolites.

Q4: Are there any potential biomarkers identified for long-term exposure to caffeine-sodium benzoate?

A4: Research using metabolomic analysis of serum samples from patients with long-term inhalation of caffeine-sodium benzoate revealed variations in several metabolites compared to a control group []. These included 2-propyl-2,4-pentadienoic acid, various forms of 3-O-sulfogalactosylceramide, and others []. These findings suggest potential metabolic pathways affected by caffeine-sodium benzoate exposure, warranting further investigation into their role as potential biomarkers for long-term exposure effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)